

ATTO 565 Cadaverine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *ATTO 565 cadaverine*

Cat. No.: *B12377854*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **ATTO 565 cadaverine**, a fluorescent probe designed for the investigation of transglutaminase (TGase) activity and other biological applications. We will cover its spectral and physical properties, detailed experimental protocols for its use in transglutaminase assays, and its application in studying relevant signaling pathways.

Core Properties of ATTO 565 Cadaverine

ATTO 565 is a rhodamine-based fluorescent dye characterized by its high thermal and photostability, strong absorption, and high fluorescence quantum yield. The cadaverine moiety serves as a primary amine, making it an excellent substrate for transglutaminases.

Spectral and Photophysical Data

The key spectral and photophysical properties of **ATTO 565 cadaverine** are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	564 nm	[1][2]
Emission Maximum (λ_{em})	590 nm	[1][2]
Molar Extinction Coefficient (ϵ)	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2]
Fluorescence Quantum Yield (Φ)	90%	[1][2]
Fluorescence Lifetime (τ)	4.0 ns	[1][2]
Molecular Weight	796 g/mol	[2]

Transglutaminase-Mediated Labeling

Transglutaminases are a family of enzymes that catalyze the formation of an isopeptide bond between the γ -carboxamide group of a glutamine residue and the ϵ -amino group of a lysine residue in proteins. **ATTO 565 cadaverine** acts as an amine donor, allowing its fluorescent moiety to be incorporated into proteins or other molecules containing reactive glutamine residues.

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Experimental Protocols

In Vitro Transglutaminase Activity Assay using a Fluorescence Microplate Reader

This protocol is adapted from established methods for measuring transglutaminase activity using fluorescent amine substrates. It is designed for a 96-well plate format, enabling high-throughput screening of enzyme activity or inhibitor efficacy.

Materials:

- **ATTO 565 cadaverine**

- Transglutaminase (e.g., tissue transglutaminase, TG2)
- N,N-dimethylcasein (amine-acceptor substrate)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mM DTT
- Stop Solution: 50 mM EDTA in PBS
- Black, clear-bottom 96-well microplate
- Fluorescence microplate reader with appropriate filters for ATTO 565 (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

- Prepare Reagents:
 - Dissolve **ATTO 565 cadaverine** in DMSO to prepare a stock solution (e.g., 10 mM).
 - Dissolve N,N-dimethylcasein in the Assay Buffer to a final concentration of 1 mg/mL.
 - Prepare serial dilutions of the transglutaminase enzyme in Assay Buffer.
- Set up the Reaction:
 - In each well of the microplate, add the following in order:
 - 50 µL of N,N-dimethylcasein solution.
 - 10 µL of **ATTO 565 cadaverine** (diluted in Assay Buffer to a final concentration of 50 µM).
 - 20 µL of Assay Buffer (for control wells) or inhibitor solution.
 - 20 µL of the transglutaminase enzyme dilution.
- Incubation:

- Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
- Stop the Reaction:
 - Add 50 µL of Stop Solution to each well to chelate the Ca^{2+} and halt the enzymatic reaction.
- Fluorescence Measurement:
 - Measure the fluorescence intensity in each well using the microplate reader.
- Data Analysis:
 - Subtract the fluorescence of the no-enzyme control wells from the values of the experimental wells.
 - Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration.

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Signaling Pathways Involving Transglutaminase

Transglutaminase 2 (TG2) is implicated in various cellular processes, including apoptosis and extracellular matrix (ECM) stabilization. **ATTO 565 cadaverine** can be a valuable tool to study the enzymatic activity of TG2 in these pathways.

Role of Transglutaminase 2 in Apoptosis

In response to certain apoptotic stimuli, intracellular calcium levels rise, leading to the activation of TG2. Activated TG2 cross-links intracellular proteins, forming a stable, detergent-insoluble protein scaffold that contributes to the structural features of the apoptotic cell.

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Transglutaminase 2 in Extracellular Matrix Stabilization

TG2 is also secreted into the extracellular space where it cross-links various ECM components, such as fibronectin and collagen. This cross-linking enhances the mechanical stability of the ECM and influences cell adhesion and migration.

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